バンピピン

概要

説明

科学的研究の応用

Bamipine has several scientific research applications:

Chemistry: Used as a model compound in studies of antihistamine activity and structure-activity relationships.

Biology: Investigated for its effects on histamine receptors and related biological pathways.

Medicine: Applied in the development of topical treatments for allergic reactions and pruritus.

Industry: Utilized in the formulation of antipruritic ointments and creams.

作用機序

バンピピンは、H1ヒスタミン受容体を遮断することにより効果を発揮し、アレルギー反応に関与する化合物であるヒスタミンの作用を阻害します。この遮断により、かゆみや炎症などの症状が軽減されます。 さらに、バンピピンは抗コリン作用を有し、その全体的な治療効果に貢献しています .

類似の化合物との比較

類似の化合物

ジフェンヒドラミン: 同様の抗掻痒作用を有する別のH1拮抗薬。

クロルフェニラミン: 抗ヒスタミン効果が知られており、アレルギー治療に使用されています。

ヒドロキシジン: 鎮静作用と抗ヒスタミン作用に使用されています.

バンピピンの独自性

バンピピンは、H1拮抗薬と抗コリン作用の独自の組み合わせにより、局所抗掻痒剤として特に効果的です。 他の抗ヒスタミン剤とは異なり、バンピピンは主に局所製剤で使用されており、全身性副作用のリスクが軽減されます .

生化学分析

Biochemical Properties

Bamipine’s role in biochemical reactions is primarily as an H1 antihistamine . As an antihistamine, Bamipine interacts with histamine receptors in the body, specifically the H1 receptor. By binding to these receptors, Bamipine prevents histamine, a compound involved in local immune responses, from exerting its effects. This interaction helps to alleviate symptoms such as itching caused by insect bites .

Cellular Effects

Bamipine’s effects on cells are largely related to its function as an antihistamine. By blocking the H1 histamine receptor, Bamipine can influence cell signaling pathways related to immune response and inflammation

Molecular Mechanism

The molecular mechanism of Bamipine involves its binding to the H1 histamine receptor, thereby preventing histamine from exerting its effects This action can lead to a decrease in symptoms such as itching associated with insect bites

Temporal Effects in Laboratory Settings

When applied topically, the maximal effect of Bamipine is reached after 20 to 60 minutes and lasts up to 48 hours . Bamipine is not absorbed through intact skin in relevant doses .

準備方法

合成経路と反応条件

バンピピンは、ピペリジン誘導体を用いた一連の化学反応によって合成されます。 主要な合成経路には、N-ベンジル-1-メチルピペリジン-4-アミンとベンジルクロリドを制御された条件下で反応させて最終生成物を生成することが含まれます .

工業生産方法

バンピピンの工業生産は、通常、実験室設定と同様の反応条件を用いた大規模合成を行います。 このプロセスは収率と純度を最適化することで、最終生成物が医薬品の基準を満たすようにしています .

化学反応の分析

反応の種類

バンピピンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: バンピピンは特定の条件下で酸化され、さまざまな酸化誘導体を生成します。

還元: 還元反応は、バンピピンを還元型に変換することができ、これは異なる薬理学的特性を持つ可能性があります。

置換: バンピピンは置換反応を起こすことができ、そこで1つの官能基が別の官能基に置き換えられ、活性を変える可能性があります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります .

科学研究への応用

バンピピンにはいくつかの科学研究への応用があります。

化学: 抗ヒスタミン活性と構造活性相関の研究におけるモデル化合物として使用されます。

生物学: ヒスタミン受容体および関連する生物学的経路に対するその影響について調査されています。

医学: アレルギー反応およびそう痒症の局所治療の開発に適用されています。

類似化合物との比較

Similar Compounds

Diphenhydramine: Another H1 antihistamine with similar antipruritic properties.

Chlorpheniramine: Known for its antihistamine effects and used in allergy treatments.

Hydroxyzine: Used for its sedative and antihistamine properties.

Uniqueness of Bamipine

Bamipine is unique due to its specific combination of H1 antihistamine and anticholinergic properties, making it particularly effective as a topical antipruritic agent. Unlike some other antihistamines, Bamipine is primarily used in topical formulations, reducing the risk of systemic side effects .

特性

CAS番号 |

4945-47-5 |

|---|---|

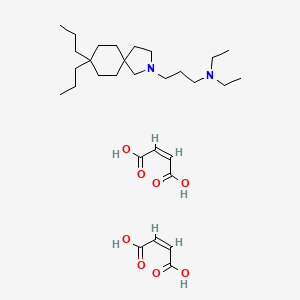

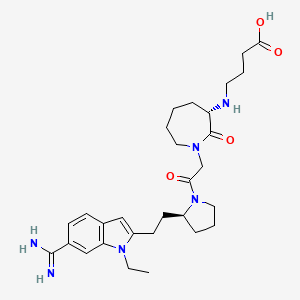

分子式 |

C19H24N2 |

分子量 |

280.4 g/mol |

IUPAC名 |

1-(1,2-diphenylethyl)-4-methylpiperazine |

InChI |

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |

InChIキー |

NXTSFMFOSFAEGA-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

外観 |

Solid powder |

melting_point |

115.0 °C |

Key on ui other cas no. |

4945-47-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

1229-69-2 (mono-hydrochloride) 61670-09-5 (lactate) 61732-85-2 (di-hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

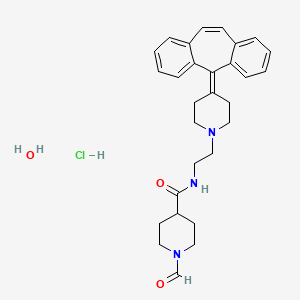

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)